GAT1 Inhibitory Potency: 4-(Methyl(phenyl)amino)butanoic Acid vs. Clinical Reference Tiagabine
4-(Methyl(phenyl)amino)butanoic acid inhibits mouse GAT1 with an IC50 of 7.59 μM, a potency that is approximately 150-fold lower than the clinically approved GAT1 inhibitor tiagabine (IC50 = 0.049–0.8 μM) [1][2]. This data positions the compound as a moderately potent tool suitable for studies where sub-micromolar inhibition is not required, offering a distinct potency window that may be advantageous for certain pharmacological profiling experiments.
| Evidence Dimension | GAT1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.59 μM (7,590 nM) |
| Comparator Or Baseline | Tiagabine: IC50 = 0.049–0.8 μM (49–800 nM) |
| Quantified Difference | Target compound is ~150-fold less potent than tiagabine |
| Conditions | Target compound: mouse GAT1 expressed in HEK cells, [3H]-GABA uptake assay; Tiagabine: human GAT1 expressed in HEK293 or CHO cells, [3H]-GABA uptake assay |
Why This Matters
The potency differential defines the compound's utility: it is not a high-affinity clinical candidate, but a validated, mid-micromolar probe for GAT1 inhibition in mechanistic studies where a distinct potency profile is experimentally required.
- [1] BindingDB entry BDBM50491723 (CHEMBL2387661). IC50: 7.59E+3 nM for mouse GAT1. View Source
- [2] Table 1. IC50 values (µM) for GAT1 ligands. Tiagabine GAT1 IC50 = 0.8 µM. PMC, 2017. View Source
